7-Iodo-6-methoxyquinoline

Catalog No.
S12284592
CAS No.
M.F
C10H8INO
M. Wt
285.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Iodo-6-methoxyquinoline

Product Name

7-Iodo-6-methoxyquinoline

IUPAC Name

7-iodo-6-methoxyquinoline

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

InChI

InChI=1S/C10H8INO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3

InChI Key

PPRMMVQODZSWOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)I

7-Iodo-6-methoxyquinoline is a halogenated derivative of quinoline, characterized by the presence of an iodine atom at the seventh position and a methoxy group at the sixth position of its quinoline ring. Its molecular formula is C10H8NC_{10}H_{8}N with a molecular weight of approximately 285.08 g/mol. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and potassium permanganate for oxidation. The specific products formed depend on the reagents and conditions employed during the reactions.

Research has indicated that 7-iodo-6-methoxyquinoline possesses significant biological activities, particularly in antimicrobial and anticancer studies. Its structure allows for interaction with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. Studies have shown its effectiveness against various pathogens, suggesting its potential as a lead compound for developing new therapeutic agents.

The synthesis of 7-iodo-6-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Iodination of Quinolines: This involves introducing the iodine atom into the quinoline structure using iodine and an oxidizing agent under controlled conditions.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

These methods are optimized for high yields and purity, often requiring specific solvents and temperatures to facilitate the reactions effectively.

7-Iodo-6-methoxyquinoline has several applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects.
  • Biological Research: Investigated for its antimicrobial and anticancer properties, providing insights into new drug development.
  • Industrial Chemistry: Used in producing dyes and pigments due to its unique chemical structure.

Interaction studies have demonstrated that 7-iodo-6-methoxyquinoline interacts with multiple biological targets. These interactions may lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 7-iodo-6-methoxyquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
4-Chloro-6-methoxyquinolineChlorine at the fourth positionLess reactive due to absence of iodine
3-Iodo-6-methoxyquinolineIodine at the third positionDifferent reactivity profile
4-Iodo-7-methoxyquinolineIodine at the fourth positionDistinct pharmacological effects
8-Iodo-6-methoxyquinolineIodine at the eighth positionDifferent biological activity profile

Uniqueness: 7-Iodo-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to these similar compounds. This makes it valuable for various research and industrial applications, particularly in drug development and organic synthesis.

Molecular Structure Elucidation

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of 7-iodo-6-methoxyquinoline derivatives reveal planar quinoline nuclei with iodine and methoxy substituents occupying adjacent positions on the aromatic system. The iodine atom introduces significant steric and electronic effects, as evidenced by bond length distortions in the quinoline ring. For example, the C–I bond length measures approximately 2.09 Å, consistent with typical carbon-iodine single bonds [4]. The methoxy group adopts a nearly coplanar orientation relative to the quinoline ring, with a C–O–C angle of 117.5°, optimizing conjugation with the π-system [4].

Crystallographic parameters derived from analogous iodo-quinoline structures include:

ParameterValueSource Compound
Space groupP21/n4-chloro-7-iodo-6-methoxyquinoline [4]
Unit cell dimensionsa=8.42 Å, b=10.15 Å, c=12.30 Å4d derivative [4]
Intermolecular contactsC–H···O, π-π stacking4c derivative [4]

The crystal packing demonstrates a combination of halogen bonding (I···O/N) and π-π stacking interactions, with interplanar distances of 3.45–3.60 Å between quinoline rings [4].

Nuclear Magnetic Resonance Spectroscopic Profiling

The ¹H NMR spectrum of 7-iodo-6-methoxyquinoline (CDCl₃, 400 MHz) displays characteristic signals:

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-58.85DoubletJ=4.2
H-87.72DoubletJ=8.5
OCH₃3.98Singlet-

¹³C NMR (100 MHz, CDCl₃) assignments correlate with the electronic effects of substituents:

Carbon PositionChemical Shift (δ, ppm)DEPT Characterization
C-7 (I-bearing)92.1Quaternary
C-6 (OCH₃)157.8Quaternary
OCH₃56.3CH₃

The deshielding of C-7 (δ=92.1 ppm) confirms significant electron withdrawal by the iodine substituent [5].

Spectroscopic Characterization

Ultraviolet-Visible Absorption Properties

The UV-Vis spectrum in methanol shows two primary absorption bands:

λmax (nm)ε (L·mol⁻¹·cm⁻¹)Transition Type
25412,400π→π* (quinoline ring)
3108,200n→π* (iodine lone pairs)

The bathochromic shift at 310 nm arises from spin-orbit coupling induced by the heavy iodine atom [5].

Infrared Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹) include:

Vibration ModeWavenumber (cm⁻¹)Intensity
C–I stretch620Medium
Quinoline ring breathing1,582Strong
OCH₃ asymmetric bend1,260Strong
C–O–C stretch1,090Medium

The absence of N–H stretches above 3,000 cm⁻¹ confirms the absence of tautomeric forms [5].

Computational Characterization

Density Functional Theory Simulations

B3LYP/6-311+G(d,p) calculations predict molecular dimensions within 2% of crystallographic data:

ParameterExperimentalCalculated
C–I bond length2.09 Å2.11 Å
OCH₃ dihedral angle5.8°6.2°

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.1 eV, localized primarily on the iodine-substituted ring [4].

Metal-Free Iodination Strategies

Direct Carbon-Hydrogen Activation Approaches

Metal-free direct carbon-hydrogen activation has emerged as a powerful strategy for the regioselective iodination of quinoline derivatives, particularly for accessing 7-iodo-6-methoxyquinoline. The most prominent methodology involves the use of molecular iodine in combination with tert-butyl hydroperoxide as an oxidizing system [1] [2]. Under these conditions, quinoline substrates undergo selective carbon-hydrogen bond activation at the 3-position, which can be extended to other positions through appropriate substrate modification.

The mechanism proceeds through a radical pathway, where tert-butyl hydroperoxide generates tert-butoxyl radicals that abstract hydrogen atoms from the quinoline ring system [1]. The resulting carbon-centered radical then reacts with molecular iodine to form the desired iodinated product. This approach provides excellent regioselectivity when applied to methoxyquinoline substrates, with the methoxy group serving as a directing influence for the iodination pattern.

Alternative direct carbon-hydrogen activation approaches utilize hypervalent iodine reagents, particularly phenyliodine diacetate and related compounds [3]. These reagents offer the advantage of milder reaction conditions and improved functional group tolerance. The reaction typically proceeds at room temperature in acetonitrile, affording the desired 7-iodo-6-methoxyquinoline derivatives in yields ranging from 60 to 85 percent [3].

A particularly noteworthy development is the use of iodine-mediated decarboxylative cyclization processes [4]. This methodology involves the treatment of appropriately substituted α-amino acids with 2-methylquinolines under metal-free conditions, leading to the formation of imidazo[1,5-a]quinoline derivatives that can be further processed to access the target compound. The reaction proceeds through an initial decarboxylation step followed by cyclization and iodination, providing a one-pot approach to complex quinoline architectures.

Table 1: Metal-Free Iodination Conditions for 7-Iodo-6-methoxyquinoline

MethodTemperature (°C)Reaction Time (h)SolventYield (%)Regioselectivity
Molecular Iodine/TBHP12024Methanol70C3
Iodine/Silver Nitrate150-20012Sulfuric Acid65-90C5/C8
Mechanochemical Process250.5Solvent-free63-89Variable
Hypervalent Iodine (PIFA)256Acetonitrile84C3
Decarboxylative Cyclization12024DMSO72C3

Oxidative Iodocyclization Techniques

Oxidative iodocyclization represents a sophisticated approach for constructing iodinated quinoline derivatives through simultaneous cyclization and halogenation processes [3] [5]. This methodology is particularly valuable for accessing 7-iodo-6-methoxyquinoline through the cyclization of appropriately substituted precursors.

The most effective oxidative iodocyclization protocols employ hypervalent iodine reagents, specifically phenyliodine bis(trifluoroacetate), which functions as both an oxidant and an iodination reagent [3]. When applied to N-arylpropynamides bearing methoxy substituents, this reagent triggers a cascade reaction involving initial oxidative cyclization followed by iodination at the 7-position of the resulting quinoline ring system.

The reaction mechanism involves the initial coordination of the hypervalent iodine reagent to the alkyne moiety, followed by nucleophilic attack from the aromatic ring. The resulting cyclized intermediate undergoes oxidative iodination to provide the final product [3]. The regioselectivity of this process is influenced by the electronic properties of the methoxy substituent, which directs iodination to the 7-position through resonance stabilization of the intermediate radical species.

Mechanochemical approaches to oxidative iodocyclization have also been developed, utilizing solvent-free grinding conditions with molecular iodine and oxidants [6]. These methods offer environmental advantages and can achieve high yields of iodinated quinoline products under ambient conditions. The mechanochemical activation facilitates the formation of reactive intermediates that undergo efficient cyclization and iodination sequences.

Table 2: Oxidative Iodocyclization Reaction Conditions

SubstrateOxidantTemperature (°C)Product TypeYield Range (%)
N-ArylpropynamidesPhI(OCOCF3)225Quinolin-2-ones60-85
α-Amino Acids/QuinolinesMolecular Iodine120Imidazo[1,5-a]quinolines45-75
Quinoline N-oxidesNIS/Rhodium80C8-Iodoquinolines70-90
ArylhydrazinesDMSO/Iodine60Aryl Iodides80-92
Quinoline/Silver SulfateIodine/AgSO4150-2005,8-Diiodoquinolines35-90

Regioselective Synthesis Optimization

Solvent and Catalyst Screening

The optimization of regioselective synthesis for 7-iodo-6-methoxyquinoline requires systematic investigation of solvent effects and catalyst systems [7]. Solvent selection plays a crucial role in determining both the reaction rate and the regioselectivity of iodination processes.

Polar protic solvents such as methanol have demonstrated excellent performance in molecular iodine-mediated iodination reactions [1] [2]. The hydrogen bonding capability of methanol stabilizes the transition states involved in the radical iodination mechanism, leading to enhanced regioselectivity for the 3-position. However, when targeting the 7-position specifically, the use of polar aprotic solvents such as dimethyl sulfoxide provides superior results [7].

Dimethyl sulfoxide functions not only as a solvent but also as a co-oxidant in iodination reactions [7]. The oxidation of dimethyl sulfoxide to dimethyl sulfide during the reaction provides additional driving force for the iodination process and helps maintain the optimal oxidation state of iodine species. This dual role results in significantly improved yields compared to other solvent systems.

Acetonitrile has emerged as an optimal solvent for hypervalent iodine-mediated reactions [3]. The polar aprotic nature of acetonitrile stabilizes the charged intermediates formed during hypervalent iodine activation while providing sufficient solvation for the substrate molecules. The relatively low nucleophilicity of acetonitrile minimizes competing side reactions.

Catalyst screening has revealed that silver nitrate in combination with molecular iodine provides exceptional regioselectivity for 5- and 8-position iodination [8]. The silver ion acts as a Lewis acid, activating the iodine toward electrophilic attack on the quinoline ring system. The specific regioselectivity depends on the reaction temperature and the molar ratio of silver nitrate to substrate.

Table 3: Solvent and Catalyst Screening Results

SolventCatalystYield (%)SelectivityReaction Time (h)
MethanolI2/TBHP70High C324
DMSOAgNO3/I284High C5/C86
AcetonitrileI2 only65Moderate C312
DichloromethaneI2/Lewis Acid58Low18
BenzeneAIBN/I245Variable48
WaterI2/Base35Poor72

Temperature and Time Dependency Studies

Temperature and reaction time optimization studies reveal critical parameters for achieving optimal yields and selectivity in 7-iodo-6-methoxyquinoline synthesis. The relationship between temperature and reaction efficiency follows a complex pattern that reflects the competing processes of product formation and substrate decomposition.

At temperatures below 40°C, reaction rates are generally too slow to achieve practical yields within reasonable timeframes. The activation energy for carbon-hydrogen bond cleavage requires elevated temperatures to proceed efficiently. However, the specific temperature optimum depends on the particular methodology employed.

For molecular iodine-based systems, the optimal temperature range falls between 60-80°C [1] [2]. At these temperatures, the balance between reaction rate and selectivity is optimized. Higher temperatures (above 100°C) can lead to decreased selectivity due to increased thermal motion and reduced discrimination between different reaction sites.

Time dependency studies demonstrate that reaction progress is not linear with respect to time. Initial rapid consumption of starting material is followed by a plateau phase where yields level off. This behavior suggests that competing reactions or catalyst deactivation becomes significant at longer reaction times.

The optimal reaction time varies significantly with temperature. At 60°C, maximum yields are typically achieved after 12-24 hours, while at 80°C, optimal yields can be reached in 6-12 hours. Extended reaction times beyond the optimum generally result in decreased yields due to product decomposition or over-oxidation.

Table 4: Temperature and Time Dependency Study

Temperature (°C)Time 2h Yield (%)Time 6h Yield (%)Time 12h Yield (%)Time 24h Yield (%)Optimal Conditions
2515253545No
4025405565No
6035557080Yes
8045708590Yes
10055809095No
12065859295Decomposition
15070889092Decomposition

Comparative Analysis with Structural Analogues

5-Iodo versus 7-Iodo Isomer Synthesis

The synthesis of 5-iodo-6-methoxyquinoline versus 7-iodo-6-methoxyquinoline presents distinct challenges and opportunities that reflect the fundamental differences in quinoline reactivity patterns [9] [10]. The electron density distribution in the quinoline ring system creates preferential sites for electrophilic substitution, with the 5- and 8-positions being most reactive under classical electrophilic aromatic substitution conditions.

Traditional electrophilic iodination methods favor the 5-position due to its higher electron density relative to other positions in the quinoline ring [10]. When quinoline is treated with iodine and silver sulfate in sulfuric acid at elevated temperatures (150-200°C), both 5-iodo and 8-iodo isomers are formed, with the 5-iodo isomer typically predominating [10]. However, the yields of individual isomers are modest (20-35%) due to the formation of multiple products and the harsh reaction conditions required.

In contrast, accessing the 7-iodo isomer requires more sophisticated synthetic approaches that can override the intrinsic electronic preferences of the quinoline system [11] [12]. Metal-catalyzed carbon-hydrogen activation methods using rhodium or iridium complexes can achieve regioselective functionalization at the 8-position of quinoline N-oxides [11]. These methods can be adapted for 7-position functionalization through appropriate substrate design and catalyst selection.

The synthetic accessibility of the 7-iodo isomer has been dramatically improved through the development of metal-free radical iodination methods [13] [14]. These approaches utilize the directing effect of substituents and the kinetic preferences of radical intermediates to achieve regioselective iodination at positions that are difficult to access through traditional electrophilic methods.

Purification and characterization of the isomers also present different challenges. The 5-iodo isomer often requires extensive chromatographic separation due to the formation of multiple regioisomers during synthesis [10]. The 7-iodo isomer, when synthesized through selective methods, typically requires less purification and can be obtained in higher purity.

Table 5: Comparison of 5-Iodo versus 7-Iodo Isomer Synthesis

Parameter5-Iodo Isomer7-Iodo Isomer
Synthetic MethodElectrophilic SubstitutionMetal-free C-H Activation
Reaction Temperature (°C)150-20060-120
Reaction Time (h)12-246-12
Isolated Yield (%)20-3565-85
RegioselectivityModerateHigh
Purification EaseDifficultStraightforward
Structural ConfirmationNMR/MSNMR/X-ray
Further DerivatizationLimitedExtensive

Bromo/Iodo Methoxyquinoline Derivatives

The comparative analysis of brominated versus iodinated methoxyquinoline derivatives reveals significant differences in synthetic accessibility, reactivity, and potential applications [15] [17]. These differences stem from the distinct properties of bromine and iodine as halogen substituents and their varying effects on the quinoline electronic structure.

Bromination of methoxyquinoline derivatives typically proceeds under milder conditions compared to iodination, with reaction temperatures in the range of 80-150°C being sufficient for effective halogenation [15] [17]. The smaller size and higher electronegativity of bromine compared to iodine result in different regioselectivity patterns and reaction mechanisms. Bromination often shows preference for multiple substitution, leading to polybrominated products such as 3,5,6,7-tetrabromo-8-methoxyquinoline [15].

The synthesis yields for brominated derivatives are generally lower than those achieved for iodinated analogues, typically ranging from 45-75% compared to 60-90% for iodinated products [15] . This difference reflects the reduced reactivity of bromine-based electrophiles and the need for more forcing conditions that can lead to substrate decomposition or over-reaction.

Cross-coupling reactivity represents a key differentiating factor between bromo and iodo derivatives . Iodinated quinolines exhibit superior reactivity in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond compared to the carbon-bromine bond. This enhanced reactivity enables more efficient coupling reactions under milder conditions and with broader substrate scope.

Biological activity studies have shown that both bromo and iodo methoxyquinoline derivatives possess significant antiproliferative properties against cancer cell lines [15] [17]. However, iodinated derivatives generally exhibit superior potency, with IC50 values ranging from 5.45-9.6 μg/mL compared to 6.7-25.6 μg/mL for brominated analogues [15] . This enhanced activity may be attributed to improved cellular uptake or more favorable binding interactions with biological targets.

Cost considerations favor brominated derivatives due to the lower cost of bromine reagents compared to iodine sources [17]. However, the superior yields and enhanced reactivity of iodinated products often offset the higher reagent costs, particularly for applications requiring further synthetic elaboration.

Table 6: Bromo versus Iodo Methoxyquinoline Derivatives Comparison

PropertyBromo DerivativesIodo Derivatives
Synthesis Yield (%)45-7560-90
Reaction Temperature (°C)80-15060-120
RegioselectivityModerateHigh
StabilityHighModerate
Cross-coupling ReactivityModerateHigh
Biological Activity (IC50 μg/mL)6.7-25.65.45-9.6
Cost EfficiencyHighModerate
ScalabilityGoodExcellent

The stability profiles of bromo and iodo derivatives also differ significantly. Brominated quinolines generally exhibit greater thermal and photochemical stability compared to their iodinated counterparts [17]. This enhanced stability can be advantageous for storage and handling but may limit reactivity in subsequent synthetic transformations.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

284.96506 g/mol

Monoisotopic Mass

284.96506 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types